REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[c:4]1[c:5]([OH:6])[cH:7][cH:8][cH:9][c:10]1[OH:11].[ClH:20].[I:18][CH3:19].[K+:12].[K+:13].[O-:14][C:15]([O-:16])=[O:17].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[CH2:1]([CH2:2][CH3:3])[c:4]1[c:5]([OH:6])[cH:7][cH:8][cH:9][c:10]1[O:11][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1c(O)cccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCCc1c(O)cccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |